9-Methylanthracene-D12

Übersicht

Beschreibung

9-Methylanthracene-D12 is a deuterium-labeled derivative of 9-methylanthracene. This compound is widely used in scientific research due to its unique properties, including its stability and optoelectronic characteristics. The deuterium labeling makes it particularly useful in various analytical and tracing applications.

Vorbereitungsmethoden

The synthesis of 9-Methylanthracene-D12 typically involves the deuteration of 9-methylanthracene. One common method includes the reaction of 9-methylanthracene with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield.

Analyse Chemischer Reaktionen

9-Methylanthracene-D12 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can yield dihydroanthracene derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form bromomethyl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Overview

9-Methylanthracene-D12 is a deuterated derivative of 9-methylanthracene, featuring deuterium atoms that enhance its stability and utility in various scientific applications. Its unique properties make it a valuable compound in fields such as chemistry, biology, and materials science.

Chemistry

- Tracer Studies : this compound is widely used as a tracer in reaction mechanisms and kinetic studies. The presence of deuterium allows researchers to track the compound's behavior in complex reactions, providing insights into reaction pathways and rates.

- Chemical Reactions : This compound can undergo various reactions, including oxidation to form anthraquinone derivatives and electrophilic substitutions. These reactions are critical for synthesizing new materials and understanding chemical dynamics.

Biology

- Metabolic Pathway Studies : The compound is employed in biological studies to investigate metabolic pathways and enzyme interactions. Its deuterium labeling facilitates the tracking of metabolic processes in living organisms, aiding in the understanding of drug metabolism and toxicity .

- Cancer Research : In cancer studies, derivatives of 9-methylanthracene have shown potential in activating tumor suppressor proteins like p53, leading to cell cycle arrest and apoptosis in cancer cells. This application highlights its role in developing targeted cancer therapies.

Medicine

- Drug Development : Researchers are exploring this compound for its potential in drug development, particularly in targeting specific molecular pathways associated with diseases. Its stability and unique properties make it an attractive candidate for further investigation.

Industry

- Organic Electronics : The compound's optoelectronic properties make it suitable for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. These applications are significant in advancing sustainable energy technologies.

Case Studies

Several studies have highlighted the applications of this compound:

- Biotransformation Studies : In a study involving rainbow trout liver homogenates, researchers utilized this compound to assess biotransformation rates of hydrophobic xenobiotics. The results indicated that using solid-phase dosing methods significantly improved extraction efficiencies compared to traditional solvent delivery methods .

- Environmental Impact Assessments : The compound has been used to evaluate polycyclic aromatic hydrocarbons (PAHs) emissions from combustion sources. Its deuterated form provides accurate data on PAH behavior in environmental samples, contributing to better regulatory frameworks .

Wirkmechanismus

The mechanism of action of 9-Methylanthracene-D12 involves its interaction with specific molecular targets. For instance, in cancer research, derivatives of 9-methylanthracene have been shown to activate the p53 protein, leading to cell cycle arrest and apoptosis in glioblastoma cells . This involves the suppression of MDM4 protein expression and upregulation of p53 protein levels.

Vergleich Mit ähnlichen Verbindungen

9-Methylanthracene-D12 can be compared with other similar compounds such as:

9-Methylanthracene: The non-deuterated version, which lacks the stability and tracing capabilities provided by deuterium labeling.

9,10-Dimethylanthracene: Another derivative with different substitution patterns, affecting its reactivity and applications.

Anthracene: The parent compound, which serves as a basis for various derivatives with diverse chemical properties.

The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool in analytical and tracing studies.

Biologische Aktivität

9-Methylanthracene-D12 is a deuterated derivative of 9-methylanthracene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. The incorporation of deuterium atoms enhances the stability and tracking of the compound in biological systems, making it a valuable tool in pharmacological and toxicological studies. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications in environmental toxicity.

Cytotoxic Effects

Recent studies have demonstrated that 9-methylanthracene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 9-methylanthracene have been shown to activate p53, a critical tumor suppressor protein, leading to enhanced apoptosis in cancer cells. A study reported that certain analogs with the anthracenyl skeleton exhibited inhibition rates of up to 91.8% in U87 glioblastoma cells when treated with 10 µM concentrations for 72 hours .

Table 1: Cytotoxicity of 9-Methylanthracene Derivatives

| Compound | Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|---|

| XI-011 | U87 | N/A | 91.8 |

| 13e | HeLa | 1.63 | N/A |

| 14a | MCF-7 | 0.97 | N/A |

| Doxorubicin (DOX) | U87 | 1.00 | 81.1 |

The biological activity of this compound can be attributed to several mechanisms:

- p53 Activation : The compound has been identified as a p53 activator, which plays a crucial role in regulating the cell cycle and inducing apoptosis in response to DNA damage .

- Reactive Oxygen Species (ROS) Generation : It has been observed that exposure to this compound can lead to increased ROS production, resulting in oxidative stress and subsequent cell death .

- Interaction with Cellular Membranes : Studies indicate that 9-methylanthracene can disrupt cellular membranes, affecting membrane permeability and integrity, thereby leading to cell lysis .

Environmental Toxicity

The environmental impact of PAHs, including this compound, is significant due to their persistence and potential toxicity to aquatic organisms. Research has shown that exposure to PAHs can lead to developmental toxicity in zebrafish embryos, with varying degrees of mortality and sub-lethal effects observed at different concentrations .

Table 2: Toxicity Assessment in Zebrafish Embryos

| Concentration (µg/L) | Mortality Rate (%) | Sub-lethal Effects Observed |

|---|---|---|

| 0 (Control) | 0 | None |

| Low Dose (10) | 5 | Abnormal development |

| Medium Dose (50) | 20 | Deformities |

| High Dose (100) | 50 | Severe deformities |

Study on Antitumor Activity

A notable study explored the antitumor effects of various derivatives of methylanthracene against different cancer cell lines. The findings highlighted that compounds like 13e showed promising anti-cervical cancer activity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Study on Environmental Impact

In another case study focusing on environmental toxicity, researchers investigated the effects of PAHs on aquatic life using zebrafish as a model organism. The study revealed significant developmental issues associated with exposure to PAHs, including those derived from methylanthracene, emphasizing the need for further research into their ecological risks .

Eigenschaften

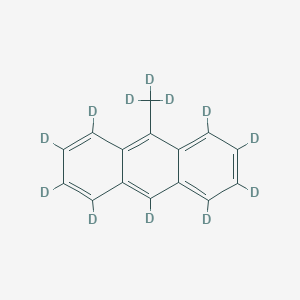

IUPAC Name |

1,2,3,4,5,6,7,8,9-nonadeuterio-10-(trideuteriomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGPAVAKSZHMBP-VVAQFOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.